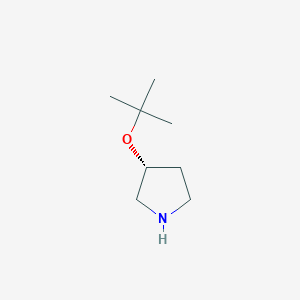

(R)-3-(tert-Butoxy)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine |

InChI |

InChI=1S/C8H17NO/c1-8(2,3)10-7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1 |

InChI Key |

KUXRXZFYHVZKAN-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)O[C@@H]1CCNC1 |

Canonical SMILES |

CC(C)(C)OC1CCNC1 |

Origin of Product |

United States |

Advanced Applications in Asymmetric Organic Synthesis

Role as Chiral Building Blocks for Complex Molecular Architectures

The stereochemically defined pyrrolidine (B122466) ring of (R)-3-(tert-butoxy)pyrrolidine serves as a foundational element for the synthesis of a wide array of intricate molecules. The tert-butoxy (B1229062) group provides a stable protecting group for the hydroxyl functionality, enabling a diverse range of chemical manipulations at other positions of the pyrrolidine ring without compromising the stereochemical integrity of the C3 position.

Total and Formal Synthesis of Natural Products and Alkaloids

While direct total syntheses of natural products commencing from (R)-3-(tert-butoxy)pyrrolidine are not extensively documented in readily available literature, its structural motif is a key component of numerous biologically active natural products, particularly pyrrolizidine (B1209537) alkaloids and kainic acid analogues. The synthesis of these complex natural products often relies on chiral pyrrolidine precursors, and (R)-3-(tert-butoxy)pyrrolidine represents a readily available and stereochemically defined starting material for such endeavors.

For instance, the stereocontrolled total synthesis of (-)-kainic acid, a potent neuroexcitatory amino acid, requires the precise construction of a trisubstituted pyrrolidine core. nih.govnih.gov Synthetic strategies often employ [3+2] cycloaddition reactions of azomethine ylides with chiral dienophiles to establish the cis-3,4-disubstituted pyrrolidine ring system central to kainic acid's structure. nih.gov The use of a chiral building block like (R)-3-(tert-butoxy)pyrrolidine could, in principle, offer a streamlined approach to establishing the desired stereochemistry at the C3 position.

Similarly, the synthesis of various pyrrolizidine alkaloids, a class of natural products with a wide range of biological activities, often involves the construction of the characteristic bicyclic core from chiral pyrrolidine derivatives. Methodologies for the synthesis of these alkaloids frequently utilize functionalized pyrrolidines that can be elaborated into the final complex structures.

Stereoselective Preparation of Pharmaceutical Intermediates

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. (R)-3-(tert-Butoxy)pyrrolidine and its derivatives are valuable intermediates in the stereoselective synthesis of these pharmaceutical agents, particularly in the development of antiviral and antidiabetic drugs.

A significant application of chiral 3-hydroxypyrrolidine derivatives lies in the synthesis of inhibitors for the hepatitis C virus (HCV) NS3 protease. mcgill.caresearchgate.netdiva-portal.org For example, the solid-phase synthesis of peptidomimetic HCV protease inhibitors has utilized the tert-butyl ether of Fmoc-protected trans-4-hydroxyproline, a closely related analogue of (R)-3-(tert-butoxy)pyrrolidine. mcgill.ca In these syntheses, the protected hydroxyl group is crucial for subsequent chemical transformations and for the final biological activity of the inhibitor.

Another important class of pharmaceuticals where this chiral building block finds application is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Vildagliptin, a potent and selective DPP-4 inhibitor, features a cyanopyrrolidine moiety. asianpubs.orgniscair.res.inresearchgate.netbeilstein-journals.orggoogle.com While many syntheses of Vildagliptin start from L-proline, the use of stereochemically pure 3-hydroxypyrrolidine derivatives offers an alternative pathway to introduce the necessary functionality and chirality. asianpubs.orgniscair.res.inresearchgate.net

The following table summarizes representative examples of pharmaceutical intermediates and drug classes where (R)-3-(tert-butoxy)pyrrolidine or its close analogues are employed:

| Drug Class/Target | Specific Example/Intermediate | Role of Pyrrolidine Building Block |

| HCV NS3 Protease Inhibitors | Peptidomimetic Inhibitors | Provides a key structural scaffold for interaction with the enzyme's active site. The hydroxyl group can be further functionalized. |

| DPP-4 Inhibitors | Vildagliptin Intermediates | Serves as a chiral precursor for the cyanopyrrolidine moiety, crucial for the drug's efficacy. |

| Antiviral Agents | General Antiviral Scaffolds | The pyrrolidine ring is a common motif in various antiviral compounds, offering a rigid framework for substituent placement. nih.gov |

Development of Chiral Ligands and Organocatalysts

The chiral nature of (R)-3-(tert-butoxy)pyrrolidine makes it an excellent starting material for the synthesis of novel chiral ligands and organocatalysts. These catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Pyrrolidine-based organocatalysts have proven to be highly effective in a variety of asymmetric transformations, most notably in Michael addition reactions. nih.govresearchgate.netsciencevision.orgmdpi.commdpi.com The pyrrolidine nitrogen can form an enamine or iminium ion with carbonyl compounds, thereby activating them for stereoselective reactions. The substituents on the pyrrolidine ring, such as the tert-butoxy group at the C3 position, can significantly influence the steric environment around the catalytic center, leading to high levels of enantioselectivity. New pyrrolidine-based organocatalysts with bulky substituents have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov

Furthermore, the pyrrolidine scaffold can be elaborated into chiral phosphine (B1218219) ligands, which are crucial components of transition-metal catalysts used in asymmetric hydrogenation and other C-C bond-forming reactions. sigmaaldrich.com The stereochemistry of the pyrrolidine backbone plays a critical role in determining the efficacy of these ligands. While specific examples detailing the synthesis of chiral phosphine ligands directly from (R)-3-(tert-butoxy)pyrrolidine are not prevalent in the reviewed literature, the general principles of ligand design suggest its suitability as a precursor for such endeavors.

Integration into Modular and Convergent Synthetic Strategies

Modern organic synthesis increasingly relies on modular and convergent strategies to efficiently construct complex molecules. (R)-3-(tert-Butoxy)pyrrolidine, as a pre-functionalized and stereochemically defined building block, is well-suited for such approaches.

In a modular synthesis, complex molecules are assembled from smaller, pre-synthesized modules. The defined stereochemistry and orthogonal protecting groups of derivatives of (R)-3-(tert-butoxy)pyrrolidine allow for its incorporation as a key module in the synthesis of larger structures, such as macrocycles. whiterose.ac.uknih.govmdpi.com For example, a modular strategy for the synthesis of macrocycles can involve the coupling of several building blocks, where one of them is a chiral pyrrolidine derivative.

Applications in Stereodivergent Synthesis

Stereodivergent synthesis aims to produce multiple stereoisomers of a product from a single starting material by varying the reagents or reaction conditions. While specific examples of the application of (R)-3-(tert-butoxy)pyrrolidine in stereodivergent synthesis are not extensively reported, the principles of stereoselective synthesis of substituted pyrrolidines suggest its potential in this area. nih.govacs.orgchemistryviews.org

For instance, the stereochemical outcome of reactions such as [3+2] cycloadditions to form substituted pyrrolidines can often be influenced by the choice of catalyst or chiral auxiliary. acs.orgchemistryviews.org Starting with a single enantiomer of a chiral building block like (R)-3-(tert-butoxy)pyrrolidine, it is conceivable to develop synthetic routes that, through catalyst control, can lead to different diastereomers of the final product. This would provide access to a wider range of stereochemically diverse compounds for biological screening and drug discovery.

Mechanistic and Theoretical Investigations of Pyrrolidine Systems

Computational Studies on Reaction Mechanisms and Pathways

Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become a cornerstone for elucidating the mechanisms of reactions involving the pyrrolidine (B122466) scaffold. These studies provide detailed energy profiles, identifying intermediates and transition states that are often difficult or impossible to observe experimentally.

One area of investigation has been the synthesis of pyrrolidine-containing heterocycles. For instance, the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) has been studied, revealing a multi-step mechanism involving Michael addition, a Nef-type rearrangement, and subsequent cyclization to form the pyrrolidine ring. nih.govresearchgate.net DFT calculations have been used to map the potential energy surface for this transformation. nih.govrsc.org The studies identified the energy barrier for the initial deprotonated nitromethane addition to coumarin to be relatively low at 21.7 kJ mol⁻¹, while a subsequent proton transfer step had a much higher barrier of 197.8 kJ mol⁻¹. nih.govresearchgate.net The final cyclization step to form the pyrrolidine ring was found to be facile, with a very low energy barrier of only 11.9 kJ mol⁻¹, provided the lactone carbonyl group is protonated. nih.gov

Another complex transformation studied computationally is the stereoretentive formation of cyclobutanes from pyrrolidines. acs.orgnih.gov DFT calculations unveiled that the reaction mechanism proceeds through the formation of a 1,1-diazene intermediate, followed by the release of N₂ to generate a 1,4-biradical that collapses to the cyclobutane (B1203170) product. acs.orgnih.gov The rate-determining step was identified as the simultaneous, homolytic cleavage of the two C–N bonds to release nitrogen, with a calculated activation energy of 17.7 kcal/mol for one derivative. acs.orgnih.gov The stereoretentive nature of the reaction is explained by the barrierless collapse of the resulting open-shell singlet 1,4-biradical, which is kinetically favored over radical rotation that would lead to stereochemical scrambling. acs.orgnih.gov

Mechanistic studies on the copper-catalyzed intramolecular C–H amination to form pyrrolidines have also benefited from computational analysis. These studies investigated the effect of different halide groups (N-F vs. N-Cl) on the reaction pathway, finding that the much lower stability of the fluorine radical plays a critical role in the reactivity of the system. nih.gov

| Reaction Step | Method | Calculated Activation Energy |

|---|---|---|

| Nitromethane addition to coumarin | DFT | 21.7 kJ mol⁻¹ nih.govresearchgate.net |

| Proton transfer in nitromethyl group | DFT | 197.8 kJ mol⁻¹ nih.govresearchgate.net |

| Cyclization to pyrrolidine ring (protonated) | DFT | 11.9 kJ mol⁻¹ nih.gov |

| N₂ extrusion from 1,1-diazene (to form cyclobutane) | DFT | 17.7 kcal/mol acs.orgnih.gov |

Conformational Analysis and Pseudorotation of Pyrrolidine Rings

The five-membered pyrrolidine ring is not planar and possesses significant conformational flexibility, which is crucial for its function in catalysis and its role in the structure of peptides and pharmaceuticals. acs.orgnih.gov The ring's non-planarity is characterized by a dynamic process known as pseudorotation, which describes the continuous interconversion between various "puckered" conformations, such as envelope and twist forms. nih.govrsc.orgwikipedia.org

The two predominant pucker modes for the pyrrolidine ring are the Cγ-exo (C4-"up") and Cγ-endo (C4-"down") envelope conformers. acs.orgnih.govacs.org The energetic preference for one pucker over the other can be controlled by the strategic placement of substituents on the ring. acs.orgnih.govacs.org This principle is well-documented for proline and its derivatives. For unsubstituted L-proline, the endo puckering mode is generally favored. acs.org However, substituents can reverse this preference through stereoelectronic and steric effects.

Electronegative Substituents : An electronegative substituent in the 4-trans position (like in 4(R)-hydroxy-L-proline) favors the exo pucker, while a 4-cis electronegative substituent promotes endo puckering. nih.govacs.org

Sterically Demanding Substituents : A bulky group, such as a tert-butyl group, strongly prefers a pseudoequatorial orientation. nih.govacs.org This leads to opposite puckering effects compared to electronegative groups: a cis-4-tert-butyl group induces an exo pucker, while a trans-4-tert-butyl group locks the ring in an endo conformation. nih.govacs.org

The dynamics of this puckering have been investigated using both experimental techniques and high-level ab initio calculations. rsc.org Studies on the parent pyrrolidine molecule determined the energy barrier for pseudorotation to be 220 ± 20 cm⁻¹. rsc.org These calculations also revealed that the equatorial conformer (where the N-H bond is equatorial) is slightly more stable than the axial conformer by approximately 17-29 cm⁻¹. rsc.org

| Substituent | Configuration | Favored Pucker | Governing Effect |

|---|---|---|---|

| None | - | Endo acs.org | Inherent preference |

| Hydroxy | trans (4R) | Exo nih.govacs.org | Stereoelectronic |

| Fluoro | cis (4S) | Endo nih.gov | Stereoelectronic |

| tert-Butyl | trans | Endo nih.govacs.org | Steric (pseudoequatorial preference) |

| tert-Butyl | cis | Exo nih.govacs.org | Steric (pseudoequatorial preference) |

Theoretical Studies on Stereoselectivity Origins (e.g., Transition State Modeling, Non-Covalent Interactions)

Understanding the origin of stereoselectivity is a primary goal of theoretical studies in pyrrolidine chemistry, especially in the field of organocatalysis where proline and its derivatives are paramount. wikipedia.org DFT calculations are extensively used to model the transition states (TS) of stereodetermining steps, allowing researchers to rationalize and predict experimental outcomes. acs.orgnih.govacs.org

In proline-catalyzed reactions, such as aldol (B89426) and Michael additions, the stereochemical outcome is often governed by a complex interplay of steric hindrance and non-covalent interactions (NCIs) within the transition state. wikipedia.orgacs.orgacs.org A widely accepted model involves the formation of an enamine intermediate between the pyrrolidine catalyst and a carbonyl compound. wikipedia.org The approach of the electrophile to this enamine dictates the final stereochemistry.

Computational studies on the Michael reaction between cyclohexanone (B45756) and nitrostyrene (B7858105), catalyzed by proline, have analyzed various TS models. acs.orgnih.govacs.org These studies revealed that under base-free, aprotic conditions, the most favorable transition state does not involve the conventional hydrogen bond between the catalyst's carboxylic acid and the electrophile's nitro group. nih.govacs.org Instead, the preferred approach of the nitrostyrene occurs from the face anti to the carboxylic acid group, minimizing steric repulsion. nih.govacs.org

More recent studies on gold(I) complexes bearing chiral pyrrolidinyl phosphine (B1218219) ligands have further highlighted the critical role of subtle non-covalent interactions. acs.orgnih.govresearchgate.net DFT calculations combined with NCI analysis (which visualizes weak interactions) revealed that attractive forces, such as aryl-aryl (T-shape) and alkyl-OMe interactions between the substrate and the catalyst's chiral pocket, are the key stereo-controlling elements. nih.gov These stabilizing NCIs lower the energy of one transition state relative to others, directing the reaction along a specific enantioselective pathway. acs.orgnih.gov These computational models can successfully rationalize why seemingly minor changes to the catalyst structure can lead to the formation of opposite enantiomers. acs.orgnih.gov

Electronic Structure and Reactivity Profiling using Quantum Chemical Methods

Quantum chemical methods are powerful tools for characterizing the electronic structure of molecules, providing insights into their intrinsic reactivity. wikipedia.orgepfl.ch Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative. The HOMO energy correlates with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability.

These methods have been applied to study various substituted pyrrolidinones. Using DFT with the B3LYP functional and a 6-31G* basis set, researchers calculated the electronic properties of several derivatives to understand their behavior as corrosion inhibitors. A molecule with a higher HOMO energy is a more effective electron donor and is expected to adsorb more readily onto a metal surface, thus providing better inhibition. Conversely, a lower LUMO energy indicates a greater ability to accept electrons from the metal's d-orbitals. By calculating these parameters, a reactivity profile can be established, allowing for the theoretical screening and design of more effective molecules.

| Compound | E(HOMO) (a.u.) | E(LUMO) (a.u.) | ΔE (LUMO-HOMO) (a.u.) | Dipole Moment (μ, Debye) |

|---|---|---|---|---|

| EOEP | -0.2428 | 0.0229 | 0.2657 | 3.7437 |

| PTA | -0.2366 | -0.0245 | 0.2122 | 4.4754 |

| HTEP | -0.2239 | 0.0244 | 0.2483 | 5.2577 |

| OETA | -0.2324 | -0.0058 | 0.2266 | 4.1691 |

Data sourced from a DFT B3LYP/6-31G* study on pyrrolidinone derivatives. a.u. = atomic units.

Borane-Catalyzed Dehydrogenation Studies (if applicable to pyrrolidine derivatives)

The dehydrogenation of saturated N-heterocycles like pyrrolidines is an important transformation for accessing aromatic pyrroles. nih.govacs.org Borane (B79455) catalysts, particularly tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as effective promoters for this reaction. nih.govacs.org Mechanistic studies, combining experimental evidence with DFT calculations, have provided a detailed picture of this process. The proposed mechanism operates via a facile B(C₆F₅)₃-mediated hydride abstraction from the carbon alpha to the nitrogen atom. nih.gov This generates an iminium salt, which is then deprotonated to form a dihydropyrrole and an ammonium (B1175870) borohydride (B1222165) species. nih.gov

In a related area, pyrrolidine borane complexes themselves are of interest as potential chemical hydrogen storage materials. researchgate.netwhiterose.ac.uk Theoretical studies have been conducted to investigate the thermochemistry and reaction energy profiles for hydrogen release from these complexes. researchgate.netwhiterose.ac.uk Using high-level quantum chemical methods such as CBS-QB3, researchers have compared the uncatalyzed dehydrogenation pathway with a pathway catalyzed by BH₃. whiterose.ac.uk

The calculations show that the uncatalyzed pathway has an activation barrier that is higher than the B-N bond dissociation energy, suggesting that simple dissociation of the complex is more likely than hydrogen release. whiterose.ac.uk However, in the presence of a BH₃ molecule acting as a bifunctional catalyst, the activation barrier for dehydrogenation is dramatically reduced, making it the favored pathway. whiterose.ac.uk

| Dehydrogenation Pathway | Method | Calculated Barrier | Comparison to B-N Dissociation Energy |

|---|---|---|---|

| Uncatalyzed (TS1) | CBS-QB3 | > B-N BDE | Higher (dissociation favored) whiterose.ac.uk |

| BH₃-Catalyzed (TS2) | CBS-QB3 | 31.4 kJ mol⁻¹ | Far lower (dehydrogenation favored) whiterose.ac.uk |

Analytical Methodologies for Research Characterization in Pyrrolidine Chemistry

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and gaining insights into the chemical environment of atoms within (R)-3-(tert-Butoxy)pyrrolidine.

High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular framework of pyrrolidine (B122466) derivatives. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom.

FT-IR Spectroscopy for Mechanistic Insights

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For (R)-3-(tert-Butoxy)pyrrolidine, the FT-IR spectrum would be characterized by the presence of specific vibrational bands. Key absorptions would include C-H stretching vibrations from the alkyl groups of the pyrrolidine ring and the tert-butyl group, and a prominent C-O stretching vibration corresponding to the ether linkage. This technique is also valuable for monitoring reaction progress, for instance, by observing the disappearance of a hydroxyl peak if the compound were synthesized from (R)-3-hydroxypyrrolidine. researchgate.net In mechanistic studies, FT-IR can provide insights into intermolecular interactions, such as hydrogen bonding, if applicable. researchgate.net

| Spectroscopic Data for Related Pyrrolidine Compounds | |

| Technique | Characteristic Signals/Bands |

| ¹H NMR | Signals for protons on the pyrrolidine ring and tert-butyl group. chemicalbook.comchemicalbook.com |

| ¹³C NMR | Resonances corresponding to the individual carbon atoms of the pyrrolidine ring and the tert-butoxy (B1229062) group. nih.gov |

| FT-IR | C-H stretching, C-O ether stretching, and N-H bending (if applicable). nih.gov |

Chromatographic Methods for Purity and Stereoisomeric Assessment

Chromatographic techniques are essential for separating (R)-3-(tert-Butoxy)pyrrolidine from impurities and for confirming its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for assessing the stereoisomeric purity of enantiomeric compounds like (R)-3-(tert-Butoxy)pyrrolidine. This method utilizes a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, leading to their separation. By analyzing the sample, it is possible to quantify the enantiomeric excess (ee), ensuring that the desired (R)-enantiomer is present in high purity. The development of a chiral HPLC method involves optimizing the mobile phase composition and selecting the appropriate CSP to achieve baseline separation of the enantiomers. nih.gov This technique is crucial in asymmetric synthesis to validate the stereoselectivity of the reaction. researchgate.net

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for assessing the purity of volatile compounds. For pyrrolidine derivatives, GC can be used to separate the target compound from residual solvents, starting materials, and volatile byproducts. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both qualitative and quantitative information about the sample's composition. For stereoisomeric assessment, chiral capillary columns can be employed in GC to separate enantiomers, offering an alternative to chiral HPLC. chemicalbook.com

| Chromatographic Method | Application in Pyrrolidine Analysis |

| Chiral HPLC | Determination of enantiomeric excess (ee) and separation of R- and S-enantiomers. nih.govresearchgate.net |

| Gas Chromatography (GC) | Assessment of chemical purity, detection of volatile impurities, and enantiomeric separation using chiral columns. chemicalbook.com |

Mass Spectrometry for Molecular Identification and Analysis of Reaction Byproducts/Degradants in Research

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It is used to confirm the molecular weight of (R)-3-(tert-Butoxy)pyrrolidine and to identify potential byproducts or degradation products formed during synthesis or storage. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound, further confirming its identity. nih.gov Fragmentation patterns observed in the mass spectrum offer structural information that can be used to distinguish between isomers and identify unknown impurities. When coupled with chromatographic methods like GC (GC-MS) or HPLC (LC-MS), it becomes a powerful tool for separating and identifying components in a complex mixture.

Emerging Research Directions and Future Perspectives in R 3 Tert Butoxy Pyrrolidine Chemistry

Development of Novel Stereoselective Methodologies for Functionalized Pyrrolidines

The synthesis of densely functionalized and stereochemically complex pyrrolidine (B122466) derivatives remains a significant challenge. Emerging research is focused on creating novel methodologies that offer high levels of stereoselectivity and efficiency.

One promising area is the use of 1,3-dipolar cycloaddition reactions. The reaction between azomethine ylides and alkenes is a powerful tool for constructing the pyrrolidine ring, capable of generating up to four stereogenic centers simultaneously. nih.govacs.org Recent studies have demonstrated that using chiral N-tert-butanesulfinyl groups on 1-azadienes acts as an effective chiral auxiliary, guiding the diastereoselective synthesis of highly substituted pyrrolidines. nih.govresearchgate.net This approach provides access to a wide variety of proline derivatives with excellent regio- and diastereoselectivity. nih.gov

Another advanced strategy is the direct functionalization of C(sp³)–H bonds. A highly efficient and fully enantioselective synthesis of 2,3-trans-3-carboxy-3-phenylproline analogs has been developed utilizing a stereoselective palladium-catalyzed C–H activation and arylation protocol. nih.gov This method represents a significant step forward in modifying the pyrrolidine scaffold directly, avoiding the need for pre-functionalized starting materials.

Furthermore, metal-catalyzed hydroarylation reactions are being explored to introduce aryl groups at the 3-position of the pyrrolidine ring. Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to produce 3-aryl pyrrolidines, a structural motif present in many biologically active molecules. chemrxiv.org These innovative methods are expanding the toolkit available to chemists for creating complex chiral pyrrolidines from simpler precursors.

Exploration of New Catalytic Systems and Auxiliaries

The development of new catalysts and chiral auxiliaries is central to advancing the synthesis of functionalized pyrrolidines. These components are crucial for achieving high stereoselectivity and reaction efficiency.

Hybrid catalytic systems that merge different modes of catalysis are gaining prominence. A notable example is the combination of photochemistry and biocatalysis. nih.gov A one-pot photoenzymatic synthesis has been developed for chiral N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines, starting from unfunctionalized pyrrolidine. nih.gov This process integrates a regioselective photooxyfunctionalization to create the pyrrolidinone intermediate, followed by a stereoselective biocatalytic transamination or reduction to yield the final chiral products with high conversion and enantiomeric excess. nih.govacs.org

In the realm of organometallic catalysis, new iridium-based systems are enabling novel transformations. An iridium-catalyzed reductive approach has been developed to generate both stabilized and unstabilized azomethine ylides from amides and lactams. acs.org These ylides can then undergo [3+2] dipolar cycloaddition reactions to form structurally complex pyrrolidines under mild conditions. acs.org

Chiral auxiliaries continue to be a vital tool for stereocontrol. The N-tert-butanesulfinyl group has proven to be a highly effective auxiliary in asymmetric synthesis. researchgate.net Its use in 1,3-dipolar cycloadditions of azomethine ylides allows for the highly diastereoselective synthesis of densely substituted pyrrolidine rings. nih.govacs.org The predictable stereochemical induction provided by such auxiliaries is essential for building complex chiral molecules.

| Catalytic System/Auxiliary | Reaction Type | Key Features |

| Photoenzymatic System | C-H Oxyfunctionalization & Biocatalytic Reduction/Transamination | One-pot synthesis from unfunctionalized pyrrolidine; high conversion (>80%) and enantiomeric excess (>99%). nih.gov |

| Iridium (Vaska's Complex) | Reductive Azomethine Ylide Generation & [3+2] Cycloaddition | Access to a broad range of stabilized and unstabilized ylides from amides; mild reaction conditions. acs.org |

| N-tert-butanesulfinyl Group | Chiral Auxiliary in [3+2] Cycloaddition | High diastereoselectivity in the synthesis of densely substituted pyrrolidines; predictable stereocontrol. nih.govacs.org |

| Palladium Catalysis | C(sp³)-H Activation/Arylation | Direct, stereoselective functionalization of the pyrrolidine ring. nih.gov |

Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions. In the synthesis of chiral pyrrolidines, advanced computational modeling is being used to design new reactions, predict stereoselectivity, and elucidate reaction mechanisms.

Researchers are increasingly using computational models to pre-screen potential reactants and catalysts before conducting laboratory experiments. mit.edu By calculating properties such as frontier orbital energies, models can predict whether a given pair of molecules will react to form the desired product and can even estimate the potential yield. mit.edu This predictive power can significantly accelerate the discovery of new synthetic methods by minimizing trial-and-error experimentation. mit.edu

Density Functional Theory (DFT) calculations are frequently employed to investigate the transition states of stereoselective reactions. For instance, in the [3+2] cycloaddition reactions for pyrrolidine synthesis, DFT has been used to study the influence of the N-tert-butanesulfinyl group on diastereoselectivity. acs.orgresearchgate.net These calculations help rationalize the observed stereochemical outcomes and can guide the design of more selective catalysts and auxiliaries. Similarly, DFT studies on iridium-catalyzed cycloadditions have revealed the delicate balance between asynchronicity and interaction energies in transition structures, which governs the reaction's selectivity. acs.org This deep mechanistic understanding is crucial for optimizing reaction conditions and expanding the substrate scope of novel transformations.

Sustainable and Green Chemistry Approaches in Chiral Pyrrolidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chiral pyrrolidines. The goal is to develop processes that are more environmentally benign, safer, and more resource-efficient.

Biocatalysis, the use of enzymes to catalyze chemical transformations, is another cornerstone of green chemistry. Enzymes operate under mild conditions (temperature and pH) in aqueous media and exhibit high stereoselectivity. acs.org The use of amine transaminases (ATAs) and keto reductases (KREDs) in the synthesis of chiral aminopyrrolidines and hydroxypyrrolidines exemplifies the power of biocatalysis to create optically pure products sustainably. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.